molecular formula C10H23NO B13636875 2-Ethoxy-2-ethylhexan-1-amine

2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875
M. Wt: 173.30 g/mol
InChI Key: DEFUHNFEYZVVAW-UHFFFAOYSA-N
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Description

2-Ethoxy-2-ethylhexan-1-amine is an organic compound with the molecular formula C10H23NO. It is a clear, colorless liquid that is used in various chemical processes and applications. This compound is known for its unique structure, which includes an ethoxy group and an ethylhexylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-ethylhexan-1-amine can be synthesized through the reaction of 2-ethylhexanol with ethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{C}_2\text{H}5\text{NH}2 \rightarrow \text{C}{10}\text{H}{23}\text{NO} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. This method ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-ethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Ethoxy-2-ethylhexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-2-ethylhexan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexylamine: Similar in structure but lacks the ethoxy group.

    2-Ethoxyethanamine: Contains an ethoxy group but has a shorter carbon chain.

    2-Ethylhexanol: The alcohol precursor used in the synthesis of 2-Ethoxy-2-ethylhexan-1-amine.

Uniqueness

This compound is unique due to its combination of an ethoxy group and an ethylhexylamine backbone. This structure imparts specific chemical properties and reactivity that are not observed in its similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-ethoxy-2-ethylhexan-1-amine

InChI

InChI=1S/C10H23NO/c1-4-7-8-10(5-2,9-11)12-6-3/h4-9,11H2,1-3H3

InChI Key

DEFUHNFEYZVVAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CN)OCC

Origin of Product

United States

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